1-methyl-1H-1,2,3-triazole-4-sulfonamide
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Overview
Description
1-Methyl-1H-1,2,3-triazole-4-sulfonamide is a nitrogen-containing heterocyclic compound. It belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a five-membered ring with three nitrogen atoms and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonamide typically involves the following steps:
Cycloaddition Reaction: The formation of the triazole ring can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the triazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and automated synthesis techniques to scale up the production.
Chemical Reactions Analysis
1-Methyl-1H-1,2,3-triazole-4-sulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like copper sulfate . Major products formed from these reactions include sulfonic acids, amines, and substituted triazoles .
Scientific Research Applications
1-Methyl-1H-1,2,3-triazole-4-sulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the development of antimicrobial, antiviral, and anticancer agents due to its ability to interact with various biological targets.
Materials Science: The compound is used in the synthesis of novel materials with unique properties, such as luminescent polymers and metal-organic frameworks.
Agrochemicals: It is utilized in the development of pesticides and herbicides, contributing to agricultural productivity.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,3-triazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and bipolar interactions with these targets, leading to inhibition or modulation of their activity . For example, in medicinal chemistry, it may inhibit enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-triazole-4-sulfonamide can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of nitrogen atoms.
Sulfonamide Derivatives: Compounds with sulfonamide groups are widely used in medicinal chemistry for their antimicrobial properties.
The uniqueness of this compound lies in its combination of the triazole ring and sulfonamide group, which provides a broad spectrum of applications and reactivity .
Properties
CAS No. |
1880862-28-1 |
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Molecular Formula |
C3H6N4O2S |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
1-methyltriazole-4-sulfonamide |
InChI |
InChI=1S/C3H6N4O2S/c1-7-2-3(5-6-7)10(4,8)9/h2H,1H3,(H2,4,8,9) |
InChI Key |
WHINTPULBAPLQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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